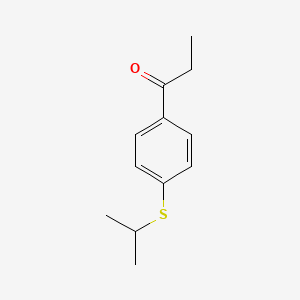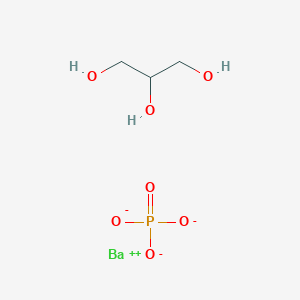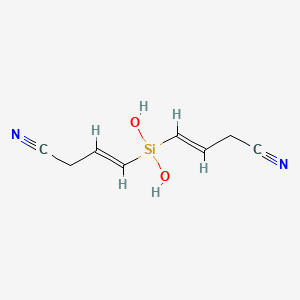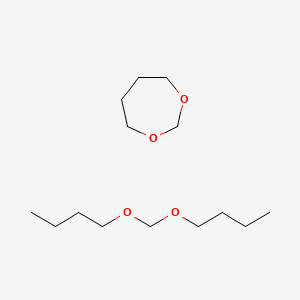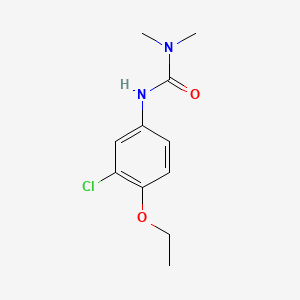
Chloreturon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloreturon is a synthetic herbicide belonging to the phenylurea class of herbicides. It was first reported in 1977 and has been used primarily for controlling broadleaf and grassy weeds in cereal crops. The chemical formula of this compound is C₁₁H₁₅ClN₂O₂, and its IUPAC name is 3-(3-chloro-4-ethoxyphenyl)-1,1-dimethylurea .
Vorbereitungsmethoden
Chloreturon is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 3-chloro-4-ethoxyaniline with dimethylcarbamoyl chloride under controlled conditions. This reaction results in the formation of this compound. Industrial production methods typically involve large-scale synthesis in chemical reactors, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Chloreturon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions of this compound can yield different reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chloreturon has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies related to herbicide chemistry and environmental fate.
Biology: this compound’s effects on plant physiology and its mechanism of action as a herbicide are of significant interest.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding the impact of herbicides on human health.
Wirkmechanismus
Chloreturon exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant .
Vergleich Mit ähnlichen Verbindungen
Chloreturon is part of the phenylurea class of herbicides, which includes other compounds such as:
- Diuron
- Linuron
- Monuron
Compared to these similar compounds, this compound is unique in its specific substitution pattern on the phenyl ring, which influences its herbicidal activity and environmental behavior. Each of these compounds has distinct properties and applications, but they all share a common mechanism of action involving the inhibition of photosynthesis .
Eigenschaften
CAS-Nummer |
20782-58-5 |
|---|---|
Molekularformel |
C11H15ClN2O2 |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
3-(3-chloro-4-ethoxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-16-10-6-5-8(7-9(10)12)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
YKYGJHGXTSEGDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)NC(=O)N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)


![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
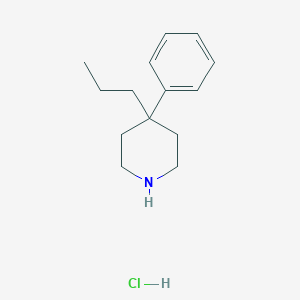
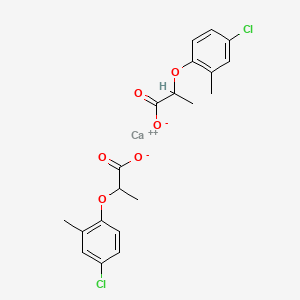

![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
